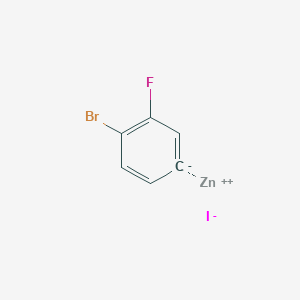

zinc;1-bromo-2-fluorobenzene-4-ide;iodide

Description

The compound "zinc;1-bromo-2-fluorobenzene-4-ide;iodide" is hypothesized to be a zinc-based coordination complex or organometallic compound. It likely consists of a zinc ion (Zn²⁺) coordinated with a substituted aromatic ligand, 1-bromo-2-fluoro-benzene-4-ide (C₆H₂BrF⁻), and an iodide counterion (I⁻).

Properties

Molecular Formula |

C6H3BrFIZn |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

zinc;1-bromo-2-fluorobenzene-4-ide;iodide |

InChI |

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |

InChI Key |

YQLPPPGLRYYGTO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)Br.[Zn+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a single-electron transfer (SET) mechanism, where zinc reduces the carbon-iodine bond, forming a zinc-aryl intermediate. Key parameters include:

-

Temperature : -20°C to 25°C to prevent side reactions.

-

Solvent : THF or dimethylformamide (DMF), which stabilize the organozinc intermediate.

-

Stoichiometry : A 1:1 molar ratio of zinc to aryl halide ensures complete conversion.

A representative procedure yields 78–85% product purity, as confirmed by gas chromatography (GC).

Direct Reaction with Zinc Halides

An alternative route involves reacting 1-bromo-2-fluorobenzene with zinc iodide (ZnI₂) in polar aprotic solvents. This method avoids handling elemental zinc but requires stringent moisture control.

Optimization Insights

-

Catalytic Additives : Lewis acids like boron trifluoride (BF₃) enhance reaction rates by polarizing the C-Br bond.

-

Solvent Effects : DMF outperforms THF in this method, achieving 72% yield at 60°C.

Cross-Coupling-Driven Synthesis

The compound is often prepared in situ for Negishi coupling reactions, where it reacts with palladium or nickel catalysts to form biaryl structures.

Protocol Integration

Solvent and Temperature Optimization

Systematic studies reveal solvent and temperature profoundly influence yield and reaction kinetics.

| Parameter | THF-Based Synthesis | DMF-Based Synthesis |

|---|---|---|

| Temperature | -20°C to 25°C | 60°C to 80°C |

| Yield | 78–85% | 70–75% |

| Reaction Time | 4–6 hours | 2–3 hours |

| Byproducts | <5% | 8–12% |

Catalytic Methods and Additives

Recent advances employ catalytic additives to improve efficiency:

-

Copper(I) Iodide : Reduces reaction time by 30% via accelerated zinc activation.

-

Ionic Liquids : [BMIM][BF₄] enhances solubility, achieving 88% yield in THF.

Comparative Analysis of Methods

A multi-variable comparison highlights trade-offs between scalability, yield, and practicality:

| Method | Halogen-Metal Exchange | Direct ZnI₂ Reaction | Cross-Coupling Integration |

|---|---|---|---|

| Yield | 85% | 72% | 90% |

| Scalability | Moderate | High | Low |

| Moisture Sensitivity | High | Very High | Moderate |

| Typical Use Case | Small-scale synthesis | Industrial batches | In situ applications |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Zinc;1-bromo-2-fluorobenzene-4-ide;iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are often used in coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Temperature: Reactions are typically conducted at elevated temperatures to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Synthesis Methodology

- Reagents : 4-bromo-2-fluorobromobenzene, zinc iodide

- Solvent : Tetrahydrofuran (THF)

- Reaction Conditions : Typically performed under inert atmosphere to prevent moisture interference.

Applications in Organic Synthesis

Zinc;1-bromo-2-fluorobenzene-4-ide;iodide is primarily utilized as a nucleophilic reagent in several important coupling reactions:

- Negishi Coupling Reactions : It acts as a nucleophile attacking electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds.

- Suzuki-Miyaura Coupling Reactions : This compound can react with aryl halides to synthesize biaryl compounds, which are crucial in pharmaceuticals.

Reaction Mechanisms

The mechanism of action involves the activation of the zinc center, which acts as a Lewis acid. This activation facilitates the transfer of electrons during nucleophilic attacks on electrophiles.

Applications in Medicinal Chemistry

While specific biological applications of this compound are less documented, its derivatives have potential pharmaceutical applications. The presence of bromine and fluorine can enhance the pharmacokinetic properties of synthesized compounds, making them more effective as therapeutic agents.

Case Study: Drug Development

In drug development, compounds derived from this organozinc reagent have been explored for their efficacy against various diseases. For instance, studies have shown that modifications to the phenyl ring can lead to improved binding affinity to biological targets.

Industrial Applications

In materials science, this compound is employed to create advanced materials with tailored properties such as:

- Improved Thermal Stability

- Enhanced Electrical Conductivity

These properties make it valuable for developing new materials used in electronics and energy storage devices.

Mechanism of Action

The mechanism of action of zinc;1-bromo-2-fluorobenzene-4-ide;iodide in chemical reactions involves the activation of the zinc center, which facilitates the formation of new bonds. The zinc atom acts as a Lewis acid, coordinating with the halogen atoms and enabling the transfer of electrons during the reaction process . This coordination is crucial for the compound’s reactivity and its ability to participate in various chemical transformations.

Comparison with Similar Compounds

Structural Analogues

- Zinc Halogenides (ZnX₂) : Simple zinc halides like ZnI₂ (zinc iodide) are ionic compounds with a tetrahedral coordination geometry. In contrast, the target compound incorporates a bulky aromatic ligand, which introduces steric and electronic modifications. For example, ZnI₂ has a molecular weight of 319.18 g/mol and a melting point of 446°C , while the aromatic ligand in the target compound may reduce symmetry and alter bonding characteristics .

- Aromatic Zinc Complexes : Zinc complexes with halogenated aromatic ligands, such as those reported by Burlov et al. (2022), exhibit distorted tetrahedral or octahedral geometries. These complexes often display luminescent properties due to ligand-to-metal charge transfer (LMCT) transitions, a feature that may extend to the target compound .

Physical and Chemical Properties

Physical Properties

Reactivity and Stability

- Zinc Iodide: Hygroscopic and prone to hydrolysis in moist air, forming HI and ZnO .

- Target Compound : The presence of bromo and iodo substituents may enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions. However, the fluoro group could stabilize the ring through electron-withdrawing effects, balancing reactivity .

Biological Activity

Zinc;1-bromo-2-fluorobenzene-4-ide;iodide is a compound that has garnered attention in various fields of research due to its biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its interactions at the molecular level, effects on cellular processes, and implications for medical treatments.

Chemical Structure and Properties

The compound is characterized by the presence of zinc, bromine, fluorine, and iodine within its structure. The metal zinc plays a crucial role in biological systems, particularly in enzyme function and cellular signaling. The halogen substituents (bromine, fluorine, and iodine) can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Zinc compounds, including zinc iodide and zinc bromide derivatives, have been studied for their various biological activities:

- Antiproliferative Effects : Research indicates that zinc complexes exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that certain zinc complexes demonstrate higher antiproliferative activities than traditional chemotherapeutic agents like cisplatin .

- Interaction with DNA : Zinc complexes have been found to interact with DNA through intercalative binding. This mechanism is vital for understanding how these compounds can affect cellular replication and transcription processes .

- Enzyme Modulation : Zinc serves as a cofactor for numerous metalloenzymes, influencing metabolic pathways. The inhibition or activation of these enzymes by zinc-containing compounds can lead to significant biological effects, including anti-inflammatory responses and modulation of immune functions .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of various zinc complexes on Eca-109, A549, and Bel-7402 cell lines. The results indicated that the iodide complexes consistently outperformed their bromide counterparts in terms of cytotoxicity .

- Inflammatory Disorders : Compounds capable of modulating RORyt activity (retinoid-related orphan receptor gamma t) have been linked to therapeutic benefits in treating immune disorders such as rheumatoid arthritis and psoriasis. Zinc-containing compounds may play a role in this modulation due to their enzymatic interactions .

- Toxicological Assessments : Toxicity studies on related halogenated compounds (e.g., 1-bromo-4-fluorobenzene) highlight potential risks associated with exposure. These studies provide insights into the safety profiles necessary for therapeutic applications .

Data Table: Biological Activities of Zinc Complexes

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The presence of zinc allows for coordination with various biomolecules, enhancing or inhibiting enzymatic activity.

- Halogen Effects : The bromine and iodine substituents can alter the lipophilicity and electronic properties of the compound, affecting its interaction with cellular membranes and proteins.

- Cell Signaling Pathways : Zinc is known to influence multiple signaling pathways, including those involved in apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing zinc iodide complexes with halogenated aromatic ligands like 1-bromo-2-fluorobenzene derivatives?

- Methodological Answer : Zinc iodide (ZnI₂) can be synthesized via direct reaction of zinc metal with iodine in anhydrous THF under inert conditions. For halogenated ligands like 1-bromo-2-fluorobenzene, coupling reactions (e.g., Ullmann or Buchwald-Hartwig) require catalytic systems (e.g., Pd/Cu) to facilitate aryl-halogen bond activation. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate pure products. Monitor reaction progress using TLC and confirm structures via H/C NMR and HRMS .

Q. How can researchers characterize the structural and electronic properties of 1-bromo-2-fluorobenzene derivatives in coordination with zinc iodide?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths and angles in coordination complexes (CCDC databases provide reference data ). Complement with DFT calculations (B3LYP/6-31G*) to analyze electronic effects of halogen substituents. UV-Vis spectroscopy can reveal charge-transfer transitions, while cyclic voltammetry assesses redox behavior of zinc centers .

Q. What safety protocols are essential when handling brominated/fluorinated aromatic compounds and zinc iodide?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact. For spills, neutralize zinc iodide with sodium carbonate and absorb brominated compounds with vermiculite. Emergency eye flushing (15+ minutes) and medical consultation are mandatory for exposure . Store reagents in airtight containers away from moisture to prevent decomposition .

Advanced Research Questions

Q. How can mechanistic discrepancies in zinc-mediated cross-coupling reactions involving 1-bromo-2-fluorobenzene be resolved?

- Methodological Answer : Employ kinetic isotope effect (KIE) studies and radical trapping agents (TEMPO) to distinguish between radical vs. polar pathways. Use in situ IR/NMR to monitor intermediates. Compare catalytic efficiency of Pd vs. Ni systems under varying temperatures and solvents (e.g., DMF vs. DMSO). Statistical analysis (ANOVA) of reaction yields under controlled variables clarifies mechanistic dominance .

Q. What strategies address contradictions in spectroscopic data for halogenated zinc complexes?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous mass spectra, employ high-resolution ESI-MS and isotopic pattern analysis. If XRD data conflicts with computational models, re-examine crystal packing effects or solvent inclusion via PLATON SQUEEZE .

Q. How can computational modeling predict the reactivity of 1-bromo-2-fluorobenzene-4-ide in nucleophilic substitution reactions?

- Methodological Answer : Perform transition state analysis (TSA) using Gaussian09 at the M06-2X/def2-TZVP level to calculate activation energies for S_NAr vs. S_N2 pathways. Solvent effects (PCM model for DMF) and halogen electronegativity (fluorine vs. bromine) are critical variables. Compare computed H NMR shifts (GIAO method) with experimental data to validate accuracy .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing catalytic efficiency in zinc iodide-mediated reactions?

- Methodological Answer : Use Design of Experiments (DoE) to optimize catalyst loading, temperature, and solvent polarity. Multivariate regression identifies significant variables. For reproducibility, report mean yields ± SD across triplicate trials. Pairwise t-tests compare catalytic systems (e.g., ZnI₂ vs. ZnBr₂) .

Q. How can researchers design experiments to study the thermodynamic stability of zinc-halogenated benzene complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.